molecular formula C25H20N2O2S2 B2856629 3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 708292-63-1

3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2856629
CAS No.: 708292-63-1
M. Wt: 444.57
InChI Key: ZETUYIPGZRZFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a coumarin-thiazole hybrid characterized by a central 2H-chromen-2-one (coumarin) scaffold linked to two thiazole rings. One thiazole ring is substituted with a 2,4,5-trimethylphenyl group, while the other connects via a methyl bridge.

Properties

IUPAC Name

3-[2-[[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S2/c1-14-8-16(3)18(9-15(14)2)20-12-30-23(26-20)11-24-27-21(13-31-24)19-10-17-6-4-5-7-22(17)29-25(19)28/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETUYIPGZRZFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound is suggested to be involved in the JAK pathway. The JAK pathway is a key signal transduction pathway that is used by a number of cytokines. It plays a crucial role in various biological processes such as cell growth, differentiation, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Coumarin-thiazole derivatives vary significantly in substituents, influencing their physicochemical and biological properties. Below is a detailed comparison:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method References
Target Compound
3-(2-{[4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
C₂₅H₂₁N₂O₂S₂ (inferred) 2,4,5-Trimethylphenyl, methyl-bridged thiazole Anticancer (hypothesized based on analogs) Microwave-assisted or conventional synthesis
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one C₁₉H₁₂ClNO₃S 2-Chlorophenyl, 6-methoxy Not reported; structural analogs suggest potential kinase inhibition Two-component reaction (thiourea + aldehydes)
3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one C₁₈H₁₂N₂O₂S 3-Aminophenyl Enhanced hydrogen bonding capacity; potential for improved bioavailability Acetylation of amino-thiazole intermediates
Nortopsentin analogs (e.g., 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles) C₂₀H₁₄N₂S Naphthyl Cytotoxic against HCT 116 (colorectal), MDA-MB-435 (melanoma), MCF-7 (breast cancer) Multi-step condensation
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one C₁₈H₁₁BrN₂O₃S 4-Bromophenyl, 7-hydroxy ATR kinase inhibition; anticancer activity Suzuki coupling or nucleophilic substitution

Key Findings

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): Enhance stability and target binding via hydrophobic interactions (e.g., 3-[2-(2-chlorophenyl)-thiazole] in ) . Bulky Groups (e.g., naphthyl, trimethylphenyl): Improve cytotoxicity by disrupting cancer cell membranes (e.g., nortopsentin analogs in ) . Hydroxy/Methoxy Groups: Increase solubility and hydrogen bonding (e.g., 7-hydroxy derivatives in ) .

Synthetic Efficiency: Microwave-assisted synthesis () reduces reaction times (e.g., 8 hours vs. 24 hours for conventional methods) . Two-component protocols () yield coumarin-thiazoles with >70% efficiency using ethanol as a solvent .

Crystallographic Insights :

  • Hydrogen bonding patterns (e.g., O–H⋯N and N–H⋯O in ) stabilize crystal structures, influencing drug stability .
  • Thiazole ring planarity (deviation <0.01 Å in ) correlates with enhanced π-π stacking in biological targets .

Biological Performance: Nortopsentin analogs with naphthyl groups showed >50% growth inhibition at 10⁻⁵ M against HCT 116 cells . Bromophenyl-substituted coumarins () demonstrated IC₅₀ values <1 µM against ATR kinase .

Q & A

Basic: What are the recommended synthetic routes for preparing this coumarin-thiazole hybrid compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multicomponent or two-component reactions. For example:

  • Two-component approach : React 3-(2-thiocyanatoacetyl)-coumarin derivatives with substituted aromatic amines in ethanol under reflux (1:1 molar ratio). This method is efficient for forming the thiazole ring, as demonstrated for structurally related coumarin-thiazole hybrids .
  • Multicomponent approach : Use chalcones, thiosemicarbazide, and bromoacetyl coumarins in ethanol with aqueous NaOH. This atom-economical method allows simultaneous formation of pyrazole and thiazole rings .
    Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), reaction temperature (reflux vs. room temperature), and catalyst (e.g., NaOH for base-mediated cyclization). Monitor progress via TLC and characterize intermediates to avoid side products.

Basic: How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify coumarin (C=O at ~160 ppm, olefinic protons at δ 6.3–8.2 ppm) and thiazole rings (C-S resonance at ~165 ppm). Compare splitting patterns with analogous compounds .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole and coumarin cleavage.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiazole substitution pattern) using single-crystal diffraction. Refine structures with SHELXL, ensuring R-factor < 0.05 and validation via CIF checks .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR/IR with computational tools (e.g., DFT for predicting chemical shifts) and X-ray data. For example, if NMR suggests a different tautomer than crystallography, prioritize the solid-state structure due to its unambiguous resolution .
  • Crystallographic Validation : Use PLATON to check for missed symmetry, twinning, or disorder. For ambiguous electron density (e.g., rotational isomers), employ restraints in SHELXL refinement .
  • Case Study : In a related coumarin-thiazole derivative, conflicting NOESY correlations were resolved by confirming the crystal structure’s dihedral angles (e.g., 85° between coumarin and thiazole planes) .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks and crystal packing in this compound?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s notation. For example, in a structurally similar chromen-2-one derivative, C=O···H-N interactions formed C(6) chains, while C-H···π interactions stabilized layered packing .
  • Software Tools : Use Mercury to visualize packing motifs and CrystalExplorer for energy frameworks. Quantify interaction energies (e.g., coulombic vs. dispersion contributions) to explain thermal stability .
  • Case Study : A pyrazole-thiazole analog exhibited a R₂²(8) hydrogen-bonding motif between thiazole N and coumarin O, influencing its solubility profile .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the 2,4,5-trimethylphenyl group to introduce electron-withdrawing (e.g., -NO₂) or donating (-OMe) groups. Assess impacts on biological targets (e.g., kinase inhibition) via assays like ELISA .
  • Docking Studies : Use AutoDock Vina to model interactions with proteins (e.g., COX-2). Align docking poses with crystallographic data from PDB entries (e.g., 1CX2) to validate binding modes .
  • Case Study : A nitro-substituted coumarin-thiazole analog showed enhanced antiproliferative activity (IC₅₀ = 2.1 µM) due to improved π-π stacking with DNA gyrase .

Advanced: What computational methods are suitable for predicting the photophysical properties of this compound?

Methodological Answer:

  • TD-DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Predict UV-Vis spectra (e.g., λmax ~350 nm for coumarin-thiazole conjugates) and compare with experimental data .
  • Solvatochromism Analysis : Use the Kamlet-Taft equation to correlate emission shifts with solvent polarity. For example, a thiazole-coumarin derivative exhibited a 40 nm bathochromic shift in DMSO vs. hexane .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.